molecular formula C10H12O2S B8755436 (2-Methyl-prop-2-ene-1-sulfonyl)-benzene CAS No. 49639-05-6

(2-Methyl-prop-2-ene-1-sulfonyl)-benzene

Cat. No. B8755436
CAS RN: 49639-05-6
M. Wt: 196.27 g/mol
InChI Key: OFHZALKLLSXZST-UHFFFAOYSA-N
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Patent
US06632826B1

Procedure details

A solution of 3-chloro-2-methyl-propene (80 ml, 0.81 mmol) in dry methanol (450 ml) was stirred at room temperature during the addition of sodium benzenesulfinate (200 g, 1.22 mmol). The resulting suspension was refluxed for 20 hours, cooled to room temperature and concentrated in vacuo. The residue was poured onto water (600 ml) and the resulting solid filtered, washed three times with water (200 ml) and dried under vacuum for two days to give (2-methyl-prop-2-ene-1-sulfonyl)-benzene (156 g, 99%) which was used in the next step without further purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6]1([S:12]([O-:14])=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Na+]>CO>[CH3:5][C:3](=[CH2:4])[CH2:2][S:12]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)[O-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured onto water (600 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid filtered
WASH
Type
WASH
Details
washed three times with water (200 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum for two days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
CC(CS(=O)(=O)C1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98128.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.